6-Bromopyridine-2,3-diamine
Overview
Description
6-Bromopyridine-2,3-diamine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of two amino groups at the 2 and 3 positions and a bromine atom at the 6 position on the pyridine ring.
Mechanism of Action
Target of Action
It’s known that bromopyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
Bromopyridines, in general, are known to participate in various chemical reactions, including coupling reactions and substitutions .
Biochemical Pathways
It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways .
Result of Action
As an intermediate in chemical synthesis, its effects would largely depend on the final compound it’s used to produce .
Action Environment
The action, efficacy, and stability of 6-Bromopyridine-2,3-diamine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, safety precautions indicate that dust formation and inhalation of mist, gas, or vapors should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridine-2,3-diamine typically involves the bromination of pyridine derivatives followed by the introduction of amino groups. One common method is the bromination of 2,3-diaminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or nickel complexes are often employed.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the amino groups.
Coupling Products: Bipyridine and related compounds.
Scientific Research Applications
6-Bromopyridine-2,3-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-2,3-diamine: Similar structure but with the bromine atom at the 5 position.
6-Chloropyridine-2,3-diamine: Similar structure with a chlorine atom instead of bromine.
2,3-Diaminopyridine: Lacks the halogen substituent.
Uniqueness
6-Bromopyridine-2,3-diamine is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of both amino groups and a bromine atom allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
6-bromopyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOPWFJTFAZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625353 | |
Record name | 6-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129012-04-0 | |
Record name | 6-Bromopyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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